molecular formula C13H14BrNO6 B8304393 Diethyl (2-bromo-4-nitrophenyl)propanedioate

Diethyl (2-bromo-4-nitrophenyl)propanedioate

Cat. No. B8304393
M. Wt: 360.16 g/mol
InChI Key: MWCRJPMJFUEVQA-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution of diethyl (2-bromo-4-nitrophenyl)propanedioate (5.6 g, 17 mmol) in 120 mL of methanol and 100 mL of water was added KOH (2.8 g, 50 mmol), and the mixture was heated to 70° C. for 3.5 hours. The reaction was cooled to ambient temperature, distilled off methanol under reduce pressure and adjusted pH to 2 with conc. HCl. Extracted with EtOAc and the organic layers were washed with water, brine and dried over anhydrous sodium sulfate, concentrated to get (2-bromo-4-nitrophenyl)acetic acid. 1H-NMR (300 MHz, CDCl3) δ ppm 8.39 (s, 1H), 8.07˜8.11 (m, 1H), 7.43 (d, J=8.3 Hz, 1H), 3.88 (s, 2H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH:11](C(OCC)=O)[C:12]([O:14]CC)=[O:13].[OH-].[K+]>CO.O>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
DISTILLATION
Type
DISTILLATION
Details
distilled off methanol
EXTRACTION
Type
EXTRACTION
Details
Extracted with EtOAc
WASH
Type
WASH
Details
the organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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